N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzenesulfonamide moiety, and a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the thiazole ring with a 1,2,3,4-tetrahydroisoquinoline derivative.
Sulfonamide Formation: The final step includes the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide: Unique due to its combination of functional groups.
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Tetrahydroisoquinoline Derivatives: Studied for their neuroprotective and anti-inflammatory effects.
Benzenesulfonamide Derivatives: Commonly used as enzyme inhibitors and in the treatment of glaucoma.
Uniqueness
The uniqueness of N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide lies in its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit diverse biological activities. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H21N3O3S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H21N3O3S2/c25-20(24-13-12-16-6-4-5-7-17(16)14-24)11-10-18-15-28-21(22-18)23-29(26,27)19-8-2-1-3-9-19/h1-9,15H,10-14H2,(H,22,23) |
InChI Key |
RPCNWZPEDWTAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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